Cas no 2089648-68-8 (Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl)

Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl is a chemically stable, spirocyclic compound featuring a fused azaspiro[3.4]octane core with an ester functional group. Its hydrochloride salt form enhances solubility and handling for synthetic applications. The spirocyclic structure imparts rigidity, making it a valuable intermediate in medicinal chemistry for the design of conformationally constrained bioactive molecules. The ethyl ester moiety allows for further functionalization, enabling derivatization into amides or carboxylic acids. This compound is particularly useful in the synthesis of pharmacophores targeting central nervous system (CNS) disorders or as a scaffold for novel heterocyclic frameworks. Its high purity and well-defined stereochemistry ensure reproducibility in research and development applications.
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl structure
2089648-68-8 structure
商品名:Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl
CAS番号:2089648-68-8
MF:C10H18ClNO2
メガワット:219.70842218399
CID:5012637
PubChem ID:138110084

Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl 化学的及び物理的性質

名前と識別子

    • ETHYL 6-AZASPIRO[3.4]OCTANE-8-CARBOXYLATE HCL
    • ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
    • ethyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride
    • ETHYL6-AZASPIRO[3.4]OCTANE-8-CARBOXYLATEHCL
    • 2089648-68-8
    • Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl
    • インチ: 1S/C10H17NO2.ClH/c1-2-13-9(12)8-6-11-7-10(8)4-3-5-10;/h8,11H,2-7H2,1H3;1H
    • InChIKey: SUTAGNUWWBZODV-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(CC)C(C1CNCC21CCC2)=O

計算された属性

  • せいみつぶんしりょう: 219.1026065g/mol
  • どういたいしつりょう: 219.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3

Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X90405-250mg
ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
2089648-68-8 95%
250mg
¥1368.0 2023-09-05
Aaron
AR01WKET-250mg
ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
2089648-68-8 95%
250mg
$319.00 2023-12-14
1PlusChem
1P01WK6H-250mg
ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride
2089648-68-8 95%
250mg
$254.00 2023-12-19

Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl 関連文献

Ethyl 6-azaspiro[3.4]octane-8-carboxylate hclに関する追加情報

Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl: A Comprehensive Overview in Modern Chemical Biology

Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl (CAS No. 2089648-68-8) is a compound of significant interest in the field of chemical biology, particularly in the development of novel pharmacological agents. This spirocyclic amine derivative has garnered attention due to its unique structural properties and potential biological activities. The compound's molecular framework, characterized by a spirocyclic core, presents an intriguing scaffold for medicinal chemistry innovation.

The spirocyclic structure of Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl contributes to its distinct physicochemical properties, which may influence its solubility, metabolic stability, and interaction with biological targets. Spirocyclic compounds are known for their rigid three-dimensional architecture, which can enhance binding affinity and selectivity in drug design. This feature makes Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl a promising candidate for further exploration in the development of small-molecule drugs.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl and biological macromolecules. Studies have demonstrated that the compound's spirocyclic core can effectively engage with specific binding pockets in proteins, potentially modulating enzyme activity or receptor function. These insights have been instrumental in guiding the design of next-generation pharmacological agents with improved efficacy and reduced side effects.

The carboxylate moiety in Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl introduces a polar functional group that can enhance hydrophilicity, thereby improving bioavailability and cellular penetration. Additionally, the presence of the hydrochloride salt form (HCl) ensures better crystallinity and stability, which are critical factors in pharmaceutical formulations. These attributes make the compound a valuable tool for both academic research and industrial drug development.

In vitro studies have begun to uncover the potential therapeutic applications of Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl. Preliminary research suggests that the compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Furthermore, its ability to interact with membrane-bound receptors has raised interest in its potential as an antipsychotic or anxiolytic agent.

The synthesis of Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These techniques not only streamline the production process but also allow for structural modifications to tailor the compound's biological profile.

The growing interest in spirocyclic compounds like Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl is reflected in the increasing number of patents and publications dedicated to their development. Pharmaceutical companies and academic institutions are actively investigating these molecules for their potential as lead compounds in drug discovery programs. The compound's unique structural features and promising biological activities position it as a key player in the future landscape of chemical biology.

As research progresses, Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl is expected to play a pivotal role in understanding disease mechanisms and developing innovative therapeutic strategies. The integration of experimental data with computational modeling will further refine our understanding of its interactions with biological targets, paving the way for more targeted and effective drug interventions.

In conclusion, Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl represents a significant advancement in chemical biology, offering a versatile scaffold for drug discovery and development. Its unique structural features, combined with promising biological activities, make it a compelling candidate for further investigation. As research continues to uncover new applications and synthetic strategies, this compound is poised to make substantial contributions to modern medicine.

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